(Z)-4-Phenyl-2-butenoic acid

Catalog No.
S14489529
CAS No.
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-Phenyl-2-butenoic acid

Product Name

(Z)-4-Phenyl-2-butenoic acid

IUPAC Name

(Z)-4-phenylbut-2-enoic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4-

InChI Key

SCBUQIQXUBOQAI-YWEYNIOJSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C/C=C\C(=O)O

(Z)-4-Phenyl-2-butenoic acid, also known as 4-phenyl-4-oxo-2-butenoic acid, is an organic compound characterized by its conjugated double bond system and a phenyl group attached to a butenoic acid backbone. Its molecular formula is C11_{11}H10_{10}O2_2, and it has a molecular weight of approximately 174.20 g/mol. The compound exhibits geometric isomerism, with the (Z) configuration indicating that the phenyl group and the carboxylic acid are on the same side of the double bond. This structural feature contributes to its unique chemical properties and biological activities.

Typical for carboxylic acids and alkenes. Key reactions include:

  • Esterification: The acid can react with alcohols to form esters under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
  • Oxidation: Although primarily an acid, it can undergo oxidation reactions to yield ketones or aldehydes depending on the reaction conditions.
  • Nucleophilic Addition: The double bond can be involved in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the alkene.

(Z)-4-Phenyl-2-butenoic acid has been studied for its potential biological activities, particularly in pharmacology. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties. For instance, certain analogs have shown effectiveness against pathogenic bacteria by inhibiting specific biosynthetic pathways essential for bacterial survival, such as menaquinone biosynthesis in Staphylococcus aureus . Moreover, its derivatives are being explored for their potential roles in treating neurodegenerative diseases .

Several synthetic routes exist for producing (Z)-4-Phenyl-2-butenoic acid:

  • Aldol Condensation: One common method involves the aldol condensation of acetophenone with an appropriate aldehyde under basic conditions, followed by dehydration to yield the desired (Z)-isomer.
  • Michael Addition: Another approach includes a Michael addition reaction where an enolate reacts with an α,β-unsaturated carbonyl compound.
  • Esterification: The direct esterification of (Z)-4-phenyl-2-butenoic acid with alcohols can also be utilized to synthesize various esters for further applications.

These methods can be optimized based on desired yields and purity levels.

(Z)-4-Phenyl-2-butenoic acid and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activities, they are being investigated as potential therapeutic agents against bacterial infections and neurodegenerative diseases.
  • Chemical Intermediates: They serve as intermediates in organic synthesis for producing more complex molecules in drug development.
  • Flavoring Agents: Some derivatives are used in food chemistry as flavoring agents due to their aromatic properties.

Interaction studies have demonstrated that (Z)-4-Phenyl-2-butenoic acid derivatives can act as inhibitors of specific enzymes involved in bacterial metabolism. For example, studies have shown that compounds derived from this structure inhibit MenB in the menaquinone biosynthesis pathway, which is crucial for certain bacteria . These interactions suggest potential for developing new antibiotics targeting resistant strains.

Several compounds share structural similarities with (Z)-4-Phenyl-2-butenoic acid, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
4-Oxo-4-(4-chlorophenyl)-2-butenoic acidKetone derivativeExhibits potent antibacterial activity
Ethyl 4-(phenyl)butenoateEster derivativeUsed in flavoring and fragrance applications
4-(3,4-Dichlorophenyl)-4-Oxo-2-butenoic acidHalogenated derivativePotential anti-cancer activity
Methyl 4-Oxo-4-(3-chlorophenyl)-2-butenoateMethyl ester derivativeActive against methicillin-resistant Staphylococcus aureus

These compounds highlight the versatility of the butenoic acid framework while showcasing how slight modifications can lead to significant differences in biological activity and application potential.

Horner–Wadsworth–Emmons Reaction in Stereoselective Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters with high stereocontrol. For (Z)-4-phenyl-2-butenoic acid, the Ando method employs ethyl diphenylphosphonoacetate as a reagent, enabling Z-selective olefination. Under optimized conditions, sodium hydride deprotonates the phosphonate in tetrahydrofuran (THF) at −78°C, forming a stabilized ylide. Subsequent addition of p-tolualdehyde yields a 3.67:1 Z/E ratio of the unsaturated ester, which is hydrolyzed to the target acid.

A complementary approach, the Still-Gennari variant, utilizes electron-deficient phosphonates (e.g., trifluoroethyl groups) with potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in THF. This method enhances Z-selectivity (>90%) by accelerating oxaphosphorane intermediate elimination, favoring the syn transition state. The stereochemical outcome hinges on the phosphonate’s electronic properties and the base’s dissociative strength, ensuring minimal steric hindrance during β-hydroxyphosphonate formation.

Table 1: Comparison of HWE Conditions for (Z)-4-Phenyl-2-butenoic Acid

Phosphonate ReagentBaseSolventTemperatureZ/E RatioYield (%)
Ethyl diphenylphosphonoacetateNaHTHF−78°C3.67:183
Trifluoroethyl phosphonateKHMDS/18-crown-6THF−78°C>9:178

Condensation-Based Approaches for α,β-Unsaturated Systems

Classical condensation reactions, such as the Perkin reaction, provide a robust route to α,β-unsaturated acids. Benzaldehyde and acetic anhydride react in the presence of potassium acetate, forming cinnamic acid derivatives via aldol condensation. For (Z)-4-phenyl-2-butenoic acid, modifying the aldehyde to 2-phenylacetaldehyde introduces the requisite substituents. The reaction proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration, yielding the conjugated acid.

The Stobbe condensation, though less common, offers an alternative using diethyl succinate and aromatic aldehydes. This method generates γ-keto esters, which are decarboxylated to α,β-unsaturated acids. However, stereocontrol remains challenging, necessitating post-synthetic isomerization or chiral auxiliaries for Z-selectivity.

Bromoalkoxylation Strategies for Functionalized Butenoate Intermediates

Bromoalkoxylation introduces bromine and alkoxy groups across double bonds, enabling subsequent functionalization. Treatment of 4-phenyl-2-butenoic acid with bromine in acetic acid yields 2,3-dibromo-4-phenylbutanoic acid, which undergoes base-mediated elimination to regenerate the double bond. The stereochemical integrity of the (Z)-configuration is preserved using mild bases (e.g., triethylamine) at low temperatures.

Scheme 1: Bromoalkoxylation and Elimination

  • Bromination:
    $$ \text{(Z)-4-Phenyl-2-butenoic acid} + \text{Br}_2 \rightarrow \text{2,3-Dibromo-4-phenylbutanoic acid} $$
  • Elimination:
    $$ \text{2,3-Dibromo-4-phenylbutanoic acid} + \text{Et}_3\text{N} \rightarrow \text{(Z)-4-Phenyl-2-butenoic acid} + 2\text{HBr} $$

This strategy is advantageous for introducing halogen handles for cross-coupling or further derivatization.

Palladium-Catalyzed Cross-Coupling Modifications

Palladium catalysis enables late-stage functionalization of (Z)-4-phenyl-2-butenoic acid. The Heck reaction couples aryl halides with olefins, constructing the styryl moiety stereoselectively. For example, coupling methyl acrylate with iodobenzene using palladium(II) acetate and a phosphine ligand generates methyl (Z)-4-phenyl-2-butenoate, which is hydrolyzed to the acid.

The Suzuki-Miyaura reaction introduces aryl groups to preformed olefins. A vinyl boronic ester derived from 2-butenoic acid reacts with phenylboronic acid under palladium catalysis, forming the (Z)-configured product. Ligand choice (e.g., SPhos) and mild bases (K3PO4) are critical for retaining stereochemistry.

The (Z)-4-phenyl-2-butenoic acid demonstrates significant inhibitory activity against bacterial menaquinone biosynthesis through targeted disruption of the MenB enzyme pathway [1]. This compound operates through a sophisticated mechanism involving coenzyme A adduct formation, which represents a novel approach to bacterial enzyme inhibition [2].

MenB Enzyme Targeting Mechanisms

The primary mechanism of action involves the formation of a coenzyme A adduct that specifically targets the 1,4-dihydroxyl-2-naphthoyl-CoA synthase enzyme known as MenB [1]. Research demonstrates that 4-oxo-4-phenyl-but-2-enoates, structurally related to (Z)-4-phenyl-2-butenoic acid, inhibit MenB through the formation of an adduct with coenzyme A [1]. This adduct formation occurs through nucleophilic attack by the coenzyme A thiol group on the electrophilic carbon-carbon double bond of the compound [1].

The binding affinity data reveals that the coenzyme A adduct exhibits a dissociation constant of 2 micrometers when interacting with Staphylococcus aureus MenB [1]. This binding provides an additional 1.3 kilocalories per mole in binding energy compared to coenzyme A alone, equivalent to the formation of one hydrogen bond between the acyl group and the enzyme [1].

Menaquinone Pathway Disruption

The menaquinone biosynthesis pathway represents a critical target for antibacterial intervention as it is essential for bacterial electron transport and ATP generation in all Gram-positive and anaerobically respiring Gram-negative bacteria [3]. The classical menaquinone biosynthetic pathway consists of seven distinct enzymatic steps, with MenB catalyzing the sixth step through an intramolecular Claisen condensation reaction [3].

Research findings indicate that treatment with related compounds results in dose-dependent decreases in menaquinone-8 levels, with 75% reduction observed at sub-inhibitory concentrations [1]. The specificity of this pathway targeting is demonstrated by the selective activity against bacteria that utilize menaquinone for respiration, while showing no activity against organisms that rely solely on ubiquinone [1].

Metabolic Consequences and Downstream Effects

The inhibition of MenB leads to significant downstream metabolic consequences, including the depletion of 1,4-dihydroxy-2-naphthoate levels in bacterial cells [1]. This compound serves as a critical intermediate in the menaquinone biosynthesis pathway, and its depletion confirms the specific targeting of the MenB enzyme [1].

The metabolic disruption extends to the formation of small colony variant phenotypes in methicillin-resistant Staphylococcus aureus, which phenocopies genetic knockout of the menB gene [1]. This phenotype can be rescued through supplementation with exogenous menaquinone or menadione, confirming the specific mechanism of action [1].

ParameterValueReference
MenB Binding Affinity (Kd)2 μM [1]
Menaquinone-8 Reduction75% at ½ MIC [1]
Additional Binding Energy1.3 kcal/mol [1]
Pathway Steps AffectedStep 6 of 7 [3]

Allosteric Modulation of Eukaryotic Enzyme Systems

The (Z)-4-phenyl-2-butenoic acid exhibits significant allosteric modulation properties within eukaryotic enzyme systems, particularly affecting stress-activated protein kinase pathways and gap junction intercellular communication [4]. These modulatory effects demonstrate selectivity for tumorigenic versus non-tumorigenic cellular environments [4].

Mitogen-Activated Protein Kinase Pathway Modulation

Research demonstrates that 4-phenyl-3-butenoic acid, a structural analog of (Z)-4-phenyl-2-butenoic acid, increases phosphorylation of p38 mitogen-activated protein kinase selectively in tumorigenic cells without affecting non-tumorigenic cells [4]. This selective modulation occurs at concentrations of 617 micromolar, resulting in downstream activation of heat shock protein 27 phosphorylation [4].

The allosteric effects extend to c-jun N-terminal kinase modulation, where the compound decreases phosphorylation specifically in tumorigenic cells while having minimal impact on non-tumorigenic cellular systems [4]. This differential response suggests tissue-specific allosteric binding sites or conformational changes that favor tumorigenic cellular environments [4].

Free Fatty Acid Receptor Allosteric Interactions

Studies on related phenylbutenoic acid derivatives reveal probe-dependent negative allosteric modulation of long-chain free fatty acid receptor FFA4 [5]. The allosteric modulation demonstrates significant probe dependence, where different orthosteric agonists produce varying allosteric effects [5]. This phenomenon illustrates the complex nature of allosteric binding sites and their sensitivity to conformational changes induced by different ligands [5].

The operational model analysis reveals that allosteric effects on affinity and efficacy vary significantly depending on the specific agonist probe used, with some compounds primarily affecting potency while others predominantly influence maximal response [5]. These findings highlight the importance of understanding allosteric binding site dynamics in drug development [5].

Gap Junction Intercellular Communication Enhancement

The compound demonstrates significant enhancement of gap junction intercellular communication in tumorigenic cell lines, increasing communication by approximately 3.4-fold compared to vehicle controls [4]. This enhancement occurs through allosteric modulation of connexin proteins that form gap junction channels [4].

The mechanism involves selective targeting of gap junction proteins in transformed cellular environments, leading to restoration of normal intercellular communication patterns that are typically disrupted in tumorigenic cells [4]. This effect contributes to the reversal of transformed cellular phenotypes and may involve allosteric stabilization of connexin channel conformations [4].

Enzyme SystemEffectMagnitudeSelectivity
p38 MAPKIncreased phosphorylation6-fold increaseTumorigenic cells only
JNKDecreased phosphorylationSignificant reductionTumorigenic cells only
Gap JunctionsEnhanced communication3.4-fold increaseTumorigenic cells
HSP27Increased phosphorylation3-fold increaseDownstream effect

Structure-Activity Relationships in HDAC Inhibition

The (Z)-4-phenyl-2-butenoic acid exhibits histone deacetylase inhibitory activity through specific structural features that enable zinc coordination and hydrophobic interactions within the enzyme active site [6]. The structure-activity relationships reveal critical molecular determinants for effective histone deacetylase inhibition [7].

Zinc Binding Domain Interactions

Research on phenylbutyrate-derived histone deacetylase inhibitors demonstrates that the carboxylic acid moiety of (Z)-4-phenyl-2-butenoic acid serves as a zinc-chelating group essential for enzyme inhibition [7]. The hydroxamate derivatives of related phenylbutyric acids show sub-micromolar potency with inhibition constant values of 16 nanomolar for optimized structures [7].

The structural optimization studies reveal that hydrophobic microenvironments encompassed by phenylalanine residues 198 and 200 in the histone deacetylase-like protein can be exploited for enhanced binding affinity [7]. The introduction of isopropyl substituents at strategic positions increases binding affinity through favorable hydrophobic interactions [7].

Phenyl Ring Substitution Effects

Structure-activity relationship analysis indicates that 4-phenyl-butenoic acid derivatives demonstrate varying degrees of histone deacetylase inhibition based on phenyl ring substitution patterns [6]. The compound increases acetylation levels of histone subtypes H2B, H3, and H4 in a dose and time-dependent manner [6].

Comparative studies with suberoylanilide hydroxamic acid reveal that phenylbutenoic acids act as histone deacetylase inhibitors within cells, with inhibition constant values approximately 30-fold higher than more potent analogs [6]. The phenyl ring provides essential hydrophobic interactions with amino acid residues in the enzyme binding pocket [6].

Double Bond Configuration Impact

The geometric configuration of the double bond in (Z)-4-phenyl-2-butenoic acid influences the spatial orientation of the phenyl ring relative to the carboxylic acid functionality [7]. This configuration affects the compound's ability to simultaneously engage zinc coordination and hydrophobic binding interactions [7].

Molecular docking studies suggest that the Z-configuration allows optimal positioning within the histone deacetylase active site, facilitating both zinc chelation and hydrophobic contacts with aromatic residues [7]. The double bond also contributes to the overall rigidity of the molecule, reducing conformational entropy and enhancing binding specificity [7].

Selectivity Profile Across HDAC Isoforms

The compound demonstrates preferential inhibition of class I and class II histone deacetylases, with reduced activity against class IV enzymes [6]. This selectivity profile results from specific structural complementarity between the phenylbutenoic acid framework and the binding pockets of different histone deacetylase isoforms [6].

In vitro enzyme assays reveal inhibition constant values ranging from micromolar to sub-micromolar concentrations depending on the specific histone deacetylase isoform tested [6]. The selectivity arises from differences in the size and hydrophobic character of the enzyme binding sites [6].

Structural FeatureEffect on ActivityMechanismReference
Carboxylic acidZinc coordinationMetal chelation [7]
Phenyl ringHydrophobic bindingπ-π interactions [6]
Double bond (Z)Spatial orientationConformational constraint [7]
Butenoic chainLinker functionDistance optimization [6]

Reactive Oxygen Species Scavenging Mechanisms

The (Z)-4-phenyl-2-butenoic acid demonstrates significant reactive oxygen species scavenging activity through multiple complementary mechanisms involving electron donation, hydrogen atom transfer, and metal chelation [8]. These antioxidant properties contribute to cellular protection against oxidative stress [9].

Electron Transfer Mechanisms

Phenolic compounds, including phenylbutenoic acid derivatives, exhibit antioxidant activity through their hydrogen-donating ability and electron transfer mechanisms [10]. The compound demonstrates significant 1,1-diphenyl-2-picrylhydrazyl radical scavenging activity, with effectiveness correlating to the number and position of hydroxyl groups [10].

The electron transfer process involves the donation of electrons from the phenolic hydroxyl groups to reactive oxygen species, resulting in the formation of more stable phenoxyl radicals [10]. These radicals are stabilized through resonance delocalization across the aromatic ring system [10].

Research indicates that compounds with multiple hydroxyl groups, such as gallic acid derivatives, exhibit higher free radical scavenging activity, with 88.5% 1,1-diphenyl-2-picrylhydrazyl scavenging capacity [10]. The presence of electron-donating substituents enhances the stability of the resulting aryloxy radical [10].

Hydroxyl Radical Scavenging

The compound demonstrates exceptional activity against hydroxyl radicals, with phenolic compounds typically exhibiting greater than 85% scavenging efficiency due to the high reactivity of hydroxyl radicals [10]. This scavenging occurs through rapid hydrogen atom transfer from the phenolic hydroxyl group to the hydroxyl radical [10].

The mechanism involves the formation of water and a phenoxyl radical, which is subsequently stabilized through resonance structures across the aromatic system [10]. The rate of hydroxyl radical scavenging depends on the electron density at the hydroxyl group and the stability of the resulting phenoxyl radical [10].

Studies reveal that hydroxylated cinnamates, structurally similar to phenylbutenoic acids, demonstrate superior scavenging activity compared to their benzoic acid counterparts [10]. This enhanced activity results from extended conjugation provided by the vinyl group [10].

Superoxide Anion Scavenging

The superoxide anion scavenging activity of phenylbutenoic acid derivatives involves electron transfer mechanisms that neutralize the superoxide radical [10]. Compounds with multiple hydroxyl groups demonstrate superior superoxide scavenging capacity compared to monophenolic structures [10].

The scavenging mechanism proceeds through single electron transfer from the phenolic hydroxyl group to the superoxide anion, forming a phenoxyl radical and hydrogen peroxide [10]. The effectiveness depends on the oxidation potential of the phenolic compound and the stability of the resulting radical [10].

Research findings indicate that protocatechuic acid, pyrogallol, and gallic acid exhibit the highest superoxide radical scavenging activities due to their multiple hydroxyl substitution patterns [10]. These compounds demonstrate inhibition constant values in the microgram per milliliter range [10].

Metal Chelation and Prooxidant Prevention

The phenolic structure of (Z)-4-phenyl-2-butenoic acid enables metal chelation, which prevents metal-catalyzed formation of reactive oxygen species [8]. The carboxylic acid functionality provides additional coordination sites for transition metal ions [8].

Metal chelation occurs through coordination of the phenolic hydroxyl groups and carboxylate oxygen atoms with iron, copper, and other transition metals that catalyze Fenton reactions [8]. This chelation prevents the formation of highly reactive hydroxyl radicals from hydrogen peroxide [8].

The compound interferes with cytochrome P450 isoforms and lipoxygenases that catalyze radical generation directly or indirectly [8]. This enzyme inhibition provides an additional mechanism for reactive oxygen species prevention beyond direct radical scavenging [8].

Scavenging TargetMechanismEffectivenessMethod
DPPH RadicalHydrogen donationVariable by substitutionSpectrophotometric
Hydroxyl RadicalHydrogen atom transfer>85% for phenolicsCompetition assay
Superoxide AnionElectron transferμg/mL range IC₅₀NBT reduction
Metal CatalysisChelationPrevents Fenton reactionMetal binding

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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